molecular formula C9H18N2 B12882483 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole

3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole

Cat. No.: B12882483
M. Wt: 154.25 g/mol
InChI Key: LVJWCVXSEHLZMW-UHFFFAOYSA-N
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Description

3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their nitrogen-based hetero-aromatic ring structures, which make them versatile scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton in good to excellent yields under mild conditions . The reaction conditions often involve the use of catalysts and solvents that facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: This involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrazoles.

Mechanism of Action

The mechanism of action of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3,3,5-trimethyl-5-propan-2-yl-4H-pyrazole

InChI

InChI=1S/C9H18N2/c1-7(2)9(5)6-8(3,4)10-11-9/h7H,6H2,1-5H3

InChI Key

LVJWCVXSEHLZMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(N=N1)(C)C)C

Origin of Product

United States

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